2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene
Description
2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 1, and a 4-nitrophenyl moiety at position 3. Its molecular formula is C₁₃H₁₀FNO₂, with a molecular weight of 231.22 g/mol.
Properties
IUPAC Name |
2-fluoro-1-methyl-4-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-9-2-3-11(8-13(9)14)10-4-6-12(7-5-10)15(16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYVPGCJHRCXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718392 | |
| Record name | 3-Fluoro-4-methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-59-2 | |
| Record name | 3-Fluoro-4-methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, the starting materials would be 2-fluoro-1-methylbenzene and 4-nitrophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents would be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the benzene ring makes it less reactive towards electrophilic aromatic substitution, but the fluorine and methyl groups can still participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The presence of the nitro group can facilitate nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products Formed
Electrophilic Aromatic Substitution: Products with additional nitro, sulfonyl, or halogen groups on the benzene ring.
Nucleophilic Aromatic Substitution: Products where the fluorine atom is replaced by nucleophiles such as methoxy or tert-butoxy groups.
Reduction: Products with an amino group replacing the nitro group.
Scientific Research Applications
2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s lipophilicity and binding affinity to target molecules . The methyl group can affect the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectroscopic Comparisons
- 2-(4-Fluorophenyl)-3-methyl-1H-indole (): This indole derivative features a para-fluorophenyl group and methyl substituent. Such interactions influence solubility and aggregation behavior .
2-(4-Fluorophenyl)-1-methyl-benzimidazole ():
With a molecular weight of 226.256 g/mol , this benzimidazole analog demonstrates how fluorine and methyl groups affect aromatic systems. The target compound’s nitro group may enhance polarity, increasing solubility in polar solvents compared to this benzimidazole derivative .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
Synthetic Accessibility: The nitro group in this compound positions it as a candidate for cross-coupling reactions, analogous to 2-(4-nitrophenyl)thiophene. However, fluorine’s electronegativity may necessitate optimized catalysts or solvents .
Biological Interactions: Methyl and nitro substituents influence metabolic pathways. While methyl groups in azobenzenes delay carcinogenicity, nitro groups may redirect reactivity toward electrophilic substitution rather than metabolic activation .
Material Science Potential: Fluorine’s impact on crystal packing (e.g., in 2-(4-fluorophenyl)-3-methylindole) suggests applications in designing materials with tailored π-π stacking or solubility profiles .
Biological Activity
2-Fluoro-1-methyl-4-(4-nitrophenyl)benzene is an aromatic compound notable for its unique structure, featuring a fluorine atom, a methyl group, and a para-nitrophenyl substituent on a benzene ring. This composition contributes to its distinct chemical properties and potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry and organic synthesis.
- Molecular Formula: C13H10FNO2
- Molecular Weight: 235.23 g/mol
- Structure: The compound's structure includes:
- A fluorine atom at the second position.
- A methyl group at the first position.
- A para-nitrophenyl group at the fourth position.
Biological Applications
Research indicates that this compound has several potential biological applications:
- Building Block in Organic Synthesis : This compound serves as a precursor in the synthesis of various biologically active molecules, including fused heterocycles.
- Anti-Virulence Compounds : It has been explored for its potential in developing anti-virulence agents targeting iron acquisition in mycobacteria, which could be significant in treating infections.
- Enzyme Interaction Studies : Due to its structural similarity to biologically relevant compounds, it can be utilized in studying enzyme interactions and receptor binding mechanisms.
The specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with various biological targets due to the presence of the nitro group, which can undergo redox reactions, while the fluorine atom may enhance lipophilicity and binding affinity .
Research Findings
Recent studies have focused on the compound's reactivity and interaction with nucleophiles and electrophiles, which are critical in understanding its behavior in biological systems. These studies are essential for assessing its utility in drug development and materials science.
Comparative Analysis
The following table summarizes the properties and activities of structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 2-Fluoro-4-nitrotoluene | C7H6FNO2 | Lacks methyl group; different substitution | Limited data |
| 3-Fluoro-4-methylnitrobenzene | C7H6FNO2 | Fluorine at meta position | Potential enzyme inhibitors |
| 1-Methyl-2-fluoro-4-nitrobenzene | C7H6FNO2 | Different methyl positioning affects properties | Anticancer activity observed |
| 2-Fluoro-5-nitrotoluene | C7H6FNO2 | Nitro group at ortho position | Active against specific pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
